Integrin Antagonist 1 hydrochloride

Vue d'ensemble

Description

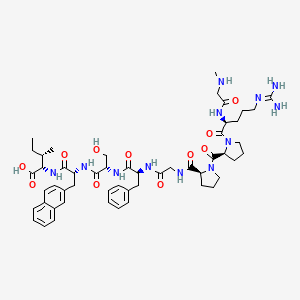

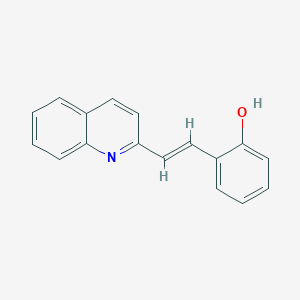

Integrin Antagonist 1 hydrochloride is a compound that acts as an antagonist of integrins . Integrins are a class of cell adhesion molecules involved in various physiological processes . By blocking the interaction between integrins and their ligands, Integrin Antagonist 1 hydrochloride inhibits cell adhesion, migration, and signaling . It is a naphthyridine derivative and a small molecule antagonist of integrin αvβ6 .

Molecular Structure Analysis

Integrins are transmembrane receptors that help cell-cell and cell-extracellular matrix (ECM) adhesion . Upon ligand binding, integrins activate signal transduction pathways that mediate cellular signals such as regulation of the cell cycle, organization of the intracellular cytoskeleton, and movement of new receptors to the cell membrane .

Applications De Recherche Scientifique

Integrins in Cancer Therapy

Integrins play a crucial role in the initiation, progression, and metastasis of solid tumors. As cell adhesion receptors, they regulate cellular functions important for tumor progression, making them attractive targets for cancer therapy. The use of integrin antagonists like cilengitide has shown promising results in clinical trials, emphasizing their potential in influencing tumor and microenvironment interactions (Desgrosellier & Cheresh, 2010).

Therapeutic Development and Clinical Use

Integrin-based therapeutics have been developed to target specific human integrins, with clinical applications in multiple sclerosis, inflammatory bowel disease, and thrombotic complications. The development of new integrin inhibitors continues due to their clinically significant benefits (Ley, Rivera-Nieves, Sandborn, & Shattil, 2016).

Role in Angiogenesis

Integrins such as α3β1 and α6β1, identified through studies of thrombospondin-1 and -2, play distinct roles in angiogenesis, a crucial process in tumor growth. The development of antagonists for these specific integrins could control pathological angiogenesis and other diseases (Calzada & Roberts, 2005).

Integrin Signaling in Cancer

Integrin signaling is vital for cell migration, invasion, proliferation, and survival. Integrin inhibitors are being evaluated for their potential in treating conditions like melanoma and glioblastoma multiforme. Their broad impact on integrin function offers new avenues for clinical use (Tucker, 2006).

Research and Development in Integrin Antagonists

The research and development of integrin antagonists have shown applications in anti-thrombus, anti-tumor, anti-rheumatoid arthritis, and anti-HIV infection fields. This highlights the diverse potential of integrin antagonists in new drug discovery (Xu Hanmei, 2013).

Targeting αvβ3 Integrin in Molecular Medicine

Design and synthesis of αvβ3 integrin antagonists have been focused on for their biomedical applications. This includes the development of both monofunctional and multifunctional systems, illustrating their potential in molecular medicine (Auzzas et al., 2010).

Conformational Regulation of Integrin Function

Integrins undergo structural rearrangements for cell adhesion and signaling. Understanding this mechanism has led to the development of small-molecule integrin antagonists, categorizing them into different classes based on their action. These advancements offer insights into integrin biology and therapeutic applications (Shimaoka & Springer, 2003).

Propriétés

IUPAC Name |

3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZLVFRSWWTRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Integrin Antagonist 1 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)

![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)